molecular formula C14H16N2 B3164156 C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine CAS No. 889939-63-3

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

Cat. No.: B3164156
CAS No.: 889939-63-3
M. Wt: 212.29 g/mol
InChI Key: GERVVZFARQMUKS-UHFFFAOYSA-N
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Description

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is an organic compound that features a unique structure combining a dimethylphenyl group and a pyridinyl group linked through a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine typically involves the reaction of 2,5-dimethylphenylacetic acid with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using more efficient catalysts and solvents. One method involves the use of Grignard reagents, where 2,5-dimethylphenylmagnesium bromide reacts with pyridine-4-carboxaldehyde, followed by reduction with lithium aluminum hydride . This method offers higher yields and is more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine can be compared with other similar compounds to highlight its uniqueness:

These comparisons underscore the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2,5-dimethylphenyl)-pyridin-4-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-10-3-4-11(2)13(9-10)14(15)12-5-7-16-8-6-12/h3-9,14H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERVVZFARQMUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CC=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
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C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
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C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
Reactant of Route 6
C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine

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